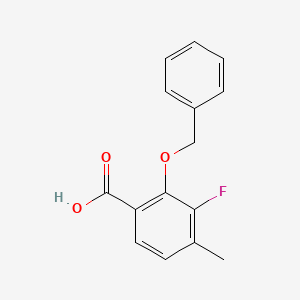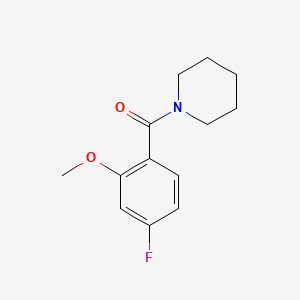
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone” is a chemical compound with the CAS Number: 2624417-48-5 . It has a molecular weight of 320.64 . The compound is solid in its physical form . The IUPAC name for this compound is 4-(4-bromo-2-chlorobenzoyl)thiomorpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrClNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3 . The boiling point is 435.3±45.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.2±3.0 kJ/mol . The flash point is 217.1±28.7 °C . The index of refraction is 1.595 . The molar refractivity is 65.8±0.3 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .科学的研究の応用
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone has been studied for its potential applications in a variety of scientific research fields. It has been studied for its ability to act as a ligand for metal ions, as a catalyst in organic reactions, and as a potential therapeutic agent. This compound has been used as a ligand for metal ions, such as copper, cobalt, and iron, in order to form coordination complexes. These complexes are useful in catalyzing organic reactions, such as the formation of carbon-carbon bonds. This compound has also been studied for its potential therapeutic applications, as it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation.
作用機序
The mechanism of action of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone is not fully understood, but it is believed to involve the binding of this compound to metal ions, such as copper, cobalt, and iron. The binding of this compound to these metal ions forms coordination complexes, which are then able to catalyze organic reactions, such as the formation of carbon-carbon bonds. Additionally, this compound has been shown to bind to certain proteins in the body, which may be involved in its therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of certain cancer cells and to reduce inflammation. Additionally, this compound has been shown to bind to certain proteins in the body, which may be involved in its therapeutic effects. In vivo studies have also shown that this compound is able to reduce inflammation in animals.
実験室実験の利点と制限
The use of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone in laboratory experiments has several advantages and limitations. One advantage is that this compound is a relatively inexpensive compound that is easy to synthesize in the laboratory. Additionally, this compound is a relatively stable compound that can be stored for long periods of time. One limitation is that this compound is a relatively toxic compound, which can be dangerous if mishandled. Additionally, this compound is a relatively reactive compound, which can make it difficult to work with in the laboratory.
将来の方向性
There are a variety of potential future directions for the study of (4-Bromo-2-chlorophenyl)(thiomorpholino)methanone. One potential direction is to further explore the therapeutic applications of this compound, such as its potential use as an anti-cancer or anti-inflammatory agent. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its potential therapeutic applications. Another potential direction is to explore the use of this compound as a catalyst in organic reactions, such as the formation of carbon-carbon bonds. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods. Finally, further research into the safety and toxicity of this compound is needed in order to ensure its safe use in laboratory experiments and potential therapeutic applications.
合成法
(4-Bromo-2-chlorophenyl)(thiomorpholino)methanone can be synthesized through a variety of methods, including the use of a Grignard reagent, the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound, and the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound in the presence of a strong base. The most common method is the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound in the presence of a strong base. This method involves the reaction of a thiomorpholine with a bromo-chloro-phenylmethylene compound in the presence of a strong base, such as sodium hydride, to form a thiomorpholine-bromo-chloro-phenylmethylene complex. The complex is then reacted with a bromo-chloro-phenylmethylene compound in the presence of a strong base, such as sodium hydride, to form this compound.
Safety and Hazards
特性
IUPAC Name |
(4-bromo-2-chlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNOS/c12-8-1-2-9(10(13)7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDTMAJBCSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


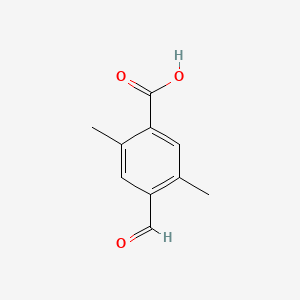
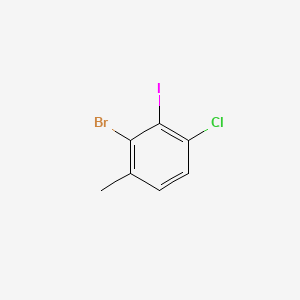
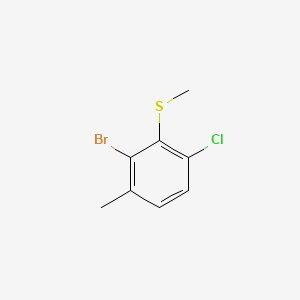
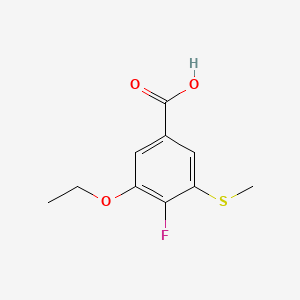
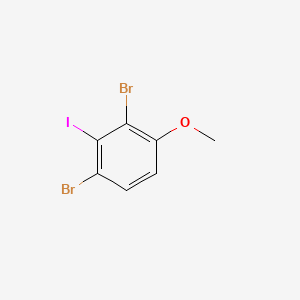
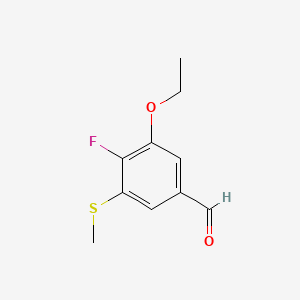
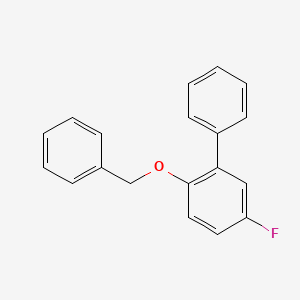

![4'-Chloro-2-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286874.png)

